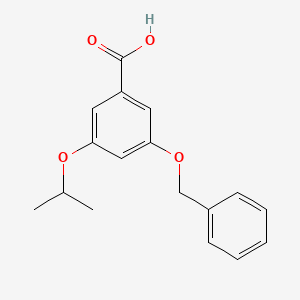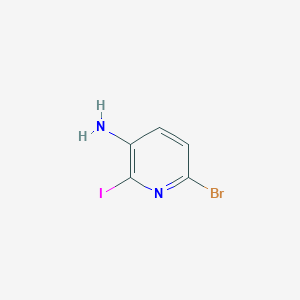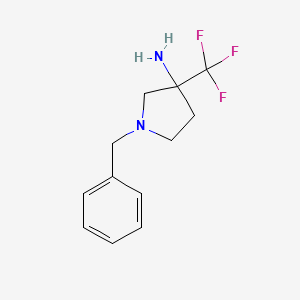
6-Bromo-5-chloro-1H-indole
Overview
Description
“6-Bromo-5-chloro-1H-indole” is a compound with the CAS Number: 1191028-50-8 . It has a molecular weight of 230.49 and its IUPAC name is this compound . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, has been a subject of interest in the chemical community . Various methods have been reported for the synthesis of indoles . For instance, a process for efficient synthesis of 5-bromoindole, which could be a precursor to “this compound”, has been patented .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C8H5BrClN . The InChI code for this compound is 1S/C8H5BrClN/c9-6-4-8-5 (1-2-11-8)3-7 (6)10/h1-4,11H .
Chemical Reactions Analysis
Indole derivatives, including “this compound”, have been found to show various biologically vital properties . They have been used in the study to prepare indole derivatives as intermediates for agrochemicals and drugs .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.0232 mg/ml .
Scientific Research Applications
Identification in Wine Taints and Off-Flavours
The research by Capone et al. (2010) explores the causes of taints and off-flavours in wines, identifying compounds including chlorophenols and indoles. They developed analytical methods for these compounds, indicating the relevance of indole structures in understanding wine quality and flaws Capone et al., 2010.
Bioactive Compounds from Marine Sponges
Hu et al. (2002) investigated the Jamaican sponge Smenospongia aurea, isolating indole alkaloids that exhibit significant antimalarial, antimycobacterial activity, and serotonin receptor binding. This study highlights the potential of indole compounds in therapeutic applications Hu et al., 2002.
Advances in Synthesis and Functionalization
Cacchi and Fabrizi (2005) reviewed the synthesis and functionalization of indoles through palladium-catalyzed reactions. Their comprehensive overview demonstrates the chemical versatility of indoles in pharmaceutical and fine chemical synthesis Cacchi & Fabrizi, 2005.
Nucleophilic Reactivities of Indoles
Lakhdar et al. (2006) explored the nucleophilic reactivities of various indole derivatives, contributing to a deeper understanding of indole chemistry and facilitating the development of new synthetic routes for indole-based compounds Lakhdar et al., 2006.
Photoreactive Indole Derivatives
Murai et al. (2012) synthesized photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from bromoindole derivatives, underscoring the role of indoles in biological functional analysis through photoaffinity labeling Murai et al., 2012.
Environmental Applications
Chunhua et al. (2020) synthesized indole derivative-containing acrylic metal salt resins, demonstrating their utility in antifouling coatings. This study illustrates the environmental applications of indole derivatives in marine biofouling prevention Chunhua et al., 2020.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-bromo-5-chloro-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole and its derivatives are known to play a significant role in cell biology . They are involved in various biological activities and have been found in many important synthetic drug molecules . Indole is also a key component in the synthesis of tryptophan and indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of indole derivatives would generally depend on factors such as lipophilicity, water solubility, and druglikeness .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
6-Bromo-5-chloro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways they regulate. Additionally, this compound can bind to specific receptors, modulating signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to modulate the activity of nuclear receptors, leading to changes in gene expression . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, inhibiting their activity and thereby altering the biochemical pathways they regulate . Additionally, it can interact with transcription factors, influencing the transcription of specific genes and leading to changes in cellular function . These molecular interactions are critical for understanding the biochemical properties and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular responses . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of normal cellular function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . Once inside the cell, this compound can interact with various cellular compartments, affecting its distribution and activity . These interactions are important for understanding the cellular effects and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear receptors and transcription factors, influencing gene expression . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
6-bromo-5-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWREYGFJOJLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695396 | |
| Record name | 6-Bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191028-50-8 | |
| Record name | 6-Bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
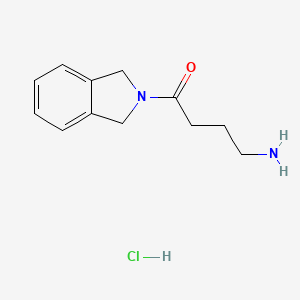
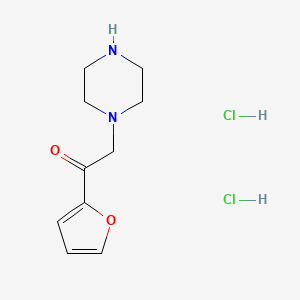
![Methyl[2-methyl-1-(2-methylphenyl)propyl]amine](/img/structure/B1524155.png)
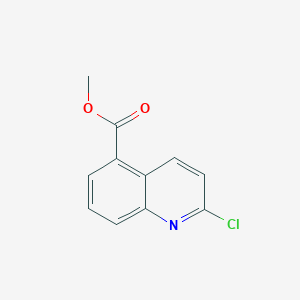




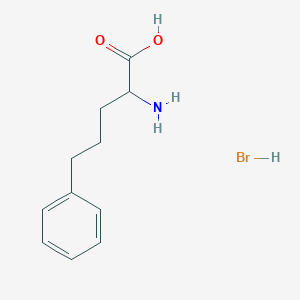
![4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1524167.png)
